
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMEM, is a synthetic compound that has shown potential in scientific research. DMEM is a member of the pyrimidine family, which is a class of organic compounds that contain a six-membered ring made up of four carbon atoms and two nitrogen atoms. DMEM has been of interest to researchers due to its unique structure and potential therapeutic applications.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and metastasis. N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in cancer cell invasion and metastasis, and their inhibition by N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may contribute to its anticancer activity.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce apoptosis in cancer cells by activating certain signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the activity of MMPs, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its potential as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and metastasis. Another advantage of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its unique structure, which may make it a useful tool for studying the structure-activity relationship of pyrimidine compounds.
One limitation of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its complex synthesis process, which may make it difficult to obtain in large quantities. Another limitation is the lack of in vivo studies, which are necessary to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a therapeutic agent.
未来方向
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is the further study of its potential as an anticancer agent, including in vivo studies to determine its safety and efficacy. Another direction is the study of its structure-activity relationship, which may lead to the development of more potent and selective pyrimidine compounds. Additionally, the antioxidant activity of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may make it a useful tool for studying the role of oxidative stress in disease processes.
合成方法
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized using a multistep reaction process that involves the condensation of 2,4-dimethoxyaniline and 3-ethoxy-4-hydroxybenzaldehyde, followed by the addition of methyl isothiocyanate and the subsequent cyclization of the intermediate product. The final product is obtained by the addition of carboxylic acid to the cyclized intermediate. The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
科学研究应用
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and metastasis.
属性
分子式 |
C22H25N3O5S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-5-30-18-10-13(6-9-16(18)26)20-19(12(2)23-22(31)25-20)21(27)24-15-8-7-14(28-3)11-17(15)29-4/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,31) |
InChI 键 |
IAFGHSJJAGUNAI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
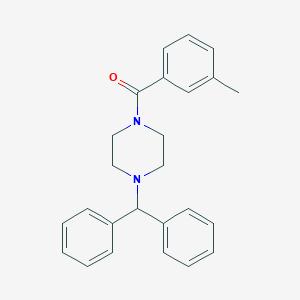
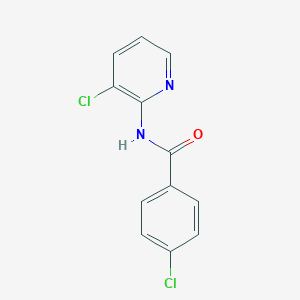
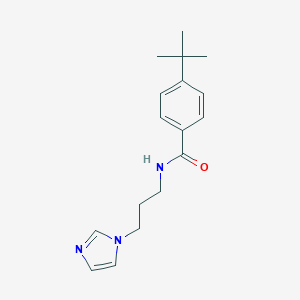
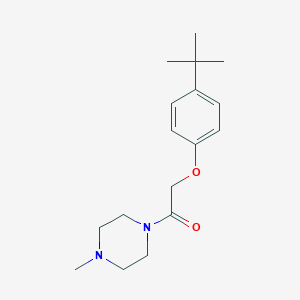
![1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B295174.png)
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
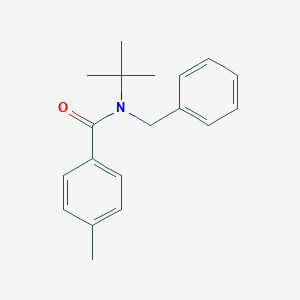
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)